molecular formula C14H15NO3S B6631646 (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol

Cat. No. B6631646
M. Wt: 277.34 g/mol
InChI Key: SMEAEFIOQMTIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol, also known as NSAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NSAM is a chiral molecule that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom.

Mechanism of Action

The mechanism of action of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to enhance the enantioselectivity of certain reactions, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit antitumor activity, although the exact mechanism of this activity is not yet known.
Biochemical and Physiological Effects:
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further investigation as a potential therapeutic agent. In animal studies, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit antitumor activity, although further studies are needed to determine its efficacy in humans. Additionally, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to have a low binding affinity for the human opioid receptors, which suggests that it may have potential as a non-opioid pain reliever.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol in lab experiments is its high enantioselectivity, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one limitation of using (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol. One area of interest is the synthesis of chiral azetidine derivatives using (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol as a starting material. These compounds have shown promising results as potential therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to determine the efficacy of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol as a non-opioid pain reliever. Finally, the investigation of the mechanism of action of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol and its antitumor activity in humans is an area of ongoing research.

Synthesis Methods

The synthesis of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol can be achieved through a multi-step process that involves the reaction of 1-naphthalenesulfonyl chloride with (S)-3-aminobutan-1-ol in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to yield (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol as a white solid. This method has been reported to give a high yield of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol with excellent enantioselectivity.

Scientific Research Applications

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds. It has been used in the synthesis of chiral amino alcohols, which have been shown to exhibit excellent activity as catalysts in various organic reactions. (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has also been used as a starting material for the synthesis of chiral azetidine derivatives, which have shown promising results as potential therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

(1-naphthalen-1-ylsulfonylazetidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-10-11-8-15(9-11)19(17,18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAEFIOQMTIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol

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